1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S2/c19-17-6-3-4-14(10-17)13-24(21,22)20-11-15-5-1-2-7-18(15)16-8-9-23-12-16/h1-10,12,20H,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSAMLDVRGFUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Coupling reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds between the fluorophenyl and thiophenyl groups.
Sulfonamide formation: This step involves the reaction of an amine with a sulfonyl chloride to form the methanesulfonamide moiety.
Industrial production methods may involve the use of flow chemistry techniques to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide: This compound has an ethyl group instead of a benzyl group, potentially affecting its reactivity and interactions.
The uniqueness of 1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluorophenyl group, a thiophene moiety, and a methanesulfonamide functional group. This structural arrangement is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Apoptosis Induction : Research suggests that the compound activates intrinsic apoptotic pathways. This is evidenced by increased levels of cytochrome c release from mitochondria and activation of caspases, which are critical in the apoptotic process .
- Cell Cycle Arrest : The compound may also induce cell cycle arrest at specific phases, preventing cancer cells from proliferating. Studies have shown that it can lead to G0/G1 phase arrest in certain cancer cell lines .
Case Studies
Several case studies have investigated the biological effects of 1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide:
- Study A : In vitro assays demonstrated that the compound exhibited IC50 values ranging from 0.5 to 2.0 μM against various human cancer cell lines, indicating strong cytotoxic effects .
- Study B : A study on the FaDu hypopharyngeal tumor cells revealed that the compound showed better cytotoxicity compared to standard chemotherapy agents, such as bleomycin .
Data Summary
| Biological Activity | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Anticancer Activity | 0.5 - 2.0 | FaDu (hypopharyngeal) | Apoptosis induction |
| A549 (lung cancer) | Cell cycle arrest | ||
| CL15 (lung cancer) | FAK/Paxillin pathway disruption |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide, and what key intermediates are involved?
- The synthesis typically involves multi-step reactions starting with functionalization of the benzyl group followed by sulfonamide bond formation. For example, coupling 3-fluorophenylmethanesulfonyl chloride with 2-(thiophen-3-yl)benzylamine under basic conditions (e.g., triethylamine in ethanol) yields the target compound. Intermediate characterization via NMR and HPLC is critical to ensure purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- High-resolution NMR (¹H and ¹³C) is used to verify substituent positions, while mass spectrometry (LC-MS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities, and HPLC ensures purity (>95%) .
Q. What are the primary solubility and stability considerations for handling this compound in laboratory settings?
- The compound is lipophilic due to its fluorophenyl and thiophene moieties, requiring solvents like DMSO or ethanol for dissolution. Stability tests under varying pH and temperature conditions are recommended, with storage at -20°C in anhydrous environments to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide during scale-up synthesis?
- Systematic optimization includes adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine), solvent selection (DMF for high solubility), and catalyst screening (e.g., DMAP for accelerated coupling). Reaction monitoring via TLC or in-situ IR helps identify side products (e.g., sulfonic acid derivatives) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?
- Discrepancies may arise from inaccurate force fields in molecular docking. Validate computational models using free-energy perturbation (FEP) or hybrid QM/MM simulations. Experimentally, employ orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) to confirm target engagement .
Q. How can Quantitative Structure-Activity Relationship (QSAR) models be designed to explore the pharmacophore of this compound?
- Use 3D-QSAR with CoMFA or CoMSIA, incorporating descriptors like electrostatic potential maps of the fluorophenyl group and hydrophobicity of the thiophene ring. Validate models using a diverse set of analogs (e.g., replacing thiophene with furan or varying sulfonamide substituents) .
Q. What experimental approaches are recommended to elucidate the mechanism of enzyme inhibition by this compound?
- Conduct kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Structural insights can be gained via X-ray crystallography of the enzyme-inhibitor complex or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes .
Q. How do steric and electronic effects of the 3-fluorophenyl and thiophen-3-yl groups influence binding affinity in receptor-ligand interactions?
- Fluorine’s electronegativity enhances binding via polar interactions, while the thiophene’s π-system facilitates aromatic stacking. Steric effects are assessed by synthesizing analogs with bulkier substituents (e.g., 3-chlorophenyl) and comparing IC₅₀ values in displacement assays .
Methodological Guidance
- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst.
- Data Validation : Cross-reference NMR shifts with predicted spectra (e.g., using ACD/Labs or ChemDraw) to detect impurities.
- Biological Assays : Include positive controls (e.g., known sulfonamide inhibitors) and counter-screens to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
